

Available Data on Skepinone-L as a p38 Inhibitor

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Compound Focus: Skepinone-L

CAS No.: 1221485-83-1

Cat. No.: S543292

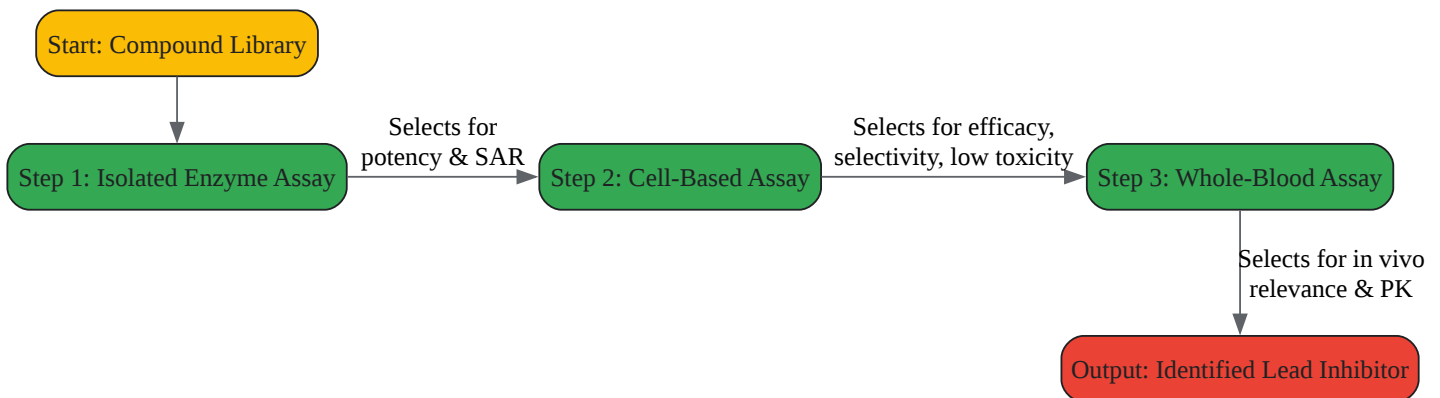
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The search results confirm **Skepinone-L's** role as a p38 inhibitor, though specific quantitative data is limited. The table below summarizes the available information and a key methodological detail from the research:

Inhibitor Name	Reported Binding Affinity	Key Interaction Notes	Experimental Context
Skepinone-L	Information not found in search results	High inhibitory activity; primarily interacts with hydrophobic residues but lacks hydrogen bonding [1].	Study involved molecular docking against the p38 MAPK structure (PDB: 5MTX) [1].

Established Protocols for p38 Inhibitor Evaluation

While a dedicated protocol for **Skepinone-L** was not found, the following established sequential screening procedures are highly relevant for evaluating compounds like it [2]. This workflow ensures a thorough investigation of a compound's potency, cellular efficacy, and physiological relevance.



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A sequential screening workflow for p38 MAPK inhibitor identification and evaluation [2].

- Step 1: Isolated Enzyme Assay
 - **Objective:** To conduct a primary evaluation of the compound's direct inhibitory activity on the isolated p38 MAPK enzyme and establish structure-activity relationships (SAR) [2].
 - **Typical Method:** An **ELISA-based assay** is used to measure the inhibitor's potency in disrupting the kinase activity of p38 [2].
- Step 2: Cell-Based Assay
 - **Objective:** To assess the inhibitor's efficacy in a living cellular system, providing initial data on its selectivity and potential toxicity [2].
 - **Typical Method:** A **MK2-EGFP translocation assay**. Active p38 phosphorylates its substrate MK2, causing it to move from the nucleus to the cytoplasm. An effective p38 inhibitor will block this translocation, which can be quantified via fluorescence imaging [2].
- Step 3: Whole-Blood Assay
 - **Objective:** To evaluate the inhibitor's efficacy in a more physiologically relevant environment that accounts for factors like plasma protein binding and cellular permeability [2].
 - **Typical Method:** Using **LPS-stimulated human whole blood**. The level of inhibition of pro-inflammatory cytokines (e.g., TNF α , IL-1 β) is measured, reflecting the compound's ability to function in the presence of blood components [2].

Interpretation of Available Skepinone-L Data

The finding that **Skepinone-L** inhibits p38 primarily through **hydrophobic interactions** without forming strong hydrogen bonds is a significant detail [1]. This characteristic can heavily influence the compound's **binding kinetics, selectivity profile, and overall drug-likeness**. The lack of hydrogen bonding may contribute to a different selectivity profile compared to inhibitors that form specific, strong interactions with the kinase's hinge region.

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References

1. Targeting p38 MAPK: Molecular Docking and Therapeutic ... [publishing.emanresearch.org]
2. From Enzyme to Whole Blood [pubmed.ncbi.nlm.nih.gov]

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